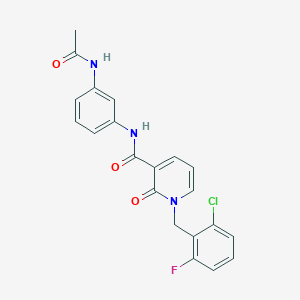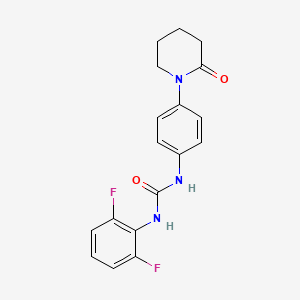
1-(2,6-Difluorophenyl)-3-(4-(2-oxopiperidin-1-yl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Difluorophenyl)-3-(4-(2-oxopiperidin-1-yl)phenyl)urea, also known as DFP-10917, is a novel small molecule inhibitor that has been developed for the treatment of cancer. It has shown promising results in preclinical studies and has the potential to become a valuable tool in the fight against cancer.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
A study focused on the synthesis, crystal structure, and Density Functional Theory (DFT) study of a new pyrido[2,3-d]pyrimidine compound closely related to the specified chemical, highlighting its molecular structure, solid-state structure via X-ray diffraction, and intermolecular interactions within its crystal structure (Sun et al., 2022).
Inhibition of Translation Initiation
Research on symmetrical N,N'-diarylureas, similar in structure to the specified compound, has identified them as potent activators of eIF2α kinase, demonstrating their potential as anti-cancer agents by inhibiting cancer cell proliferation (Denoyelle et al., 2012).
Metabolism and Pharmacokinetics
Another study delves into the metabolism of TPPU, a potent soluble epoxide hydrolase inhibitor, elucidating its metabolite identification and implications for safety and effectiveness in modulating inflammation and protecting against various conditions (Wan et al., 2019).
Corrosion Inhibition
1,3,5-Triazinyl urea derivatives were evaluated for their corrosion inhibition performance on mild steel in acidic solutions, showcasing the potential of urea derivatives in protective coatings and materials science (Mistry et al., 2011).
Antifungal and Antibacterial Activities
Research on N-(4-Chloro-2-trifluoroactyl phenyl) - aminothiazole derivatives, related to the chemical structure , has shown promising antibacterial and antifungal activities, indicating the potential for the development of new antimicrobial agents (Sujatha et al., 2019).
Propriétés
IUPAC Name |
1-(2,6-difluorophenyl)-3-[4-(2-oxopiperidin-1-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N3O2/c19-14-4-3-5-15(20)17(14)22-18(25)21-12-7-9-13(10-8-12)23-11-2-1-6-16(23)24/h3-5,7-10H,1-2,6,11H2,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDXXSRCMNOCSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)NC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Difluorophenyl)-3-(4-(2-oxopiperidin-1-yl)phenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

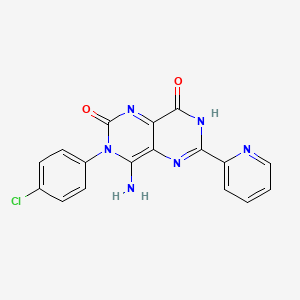
![2-(Anilinomethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B2971028.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2971030.png)
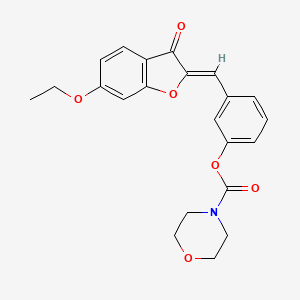
![3-[2-Methoxy-4-(trifluoromethyl)phenyl]morpholine;hydrochloride](/img/structure/B2971033.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2971036.png)
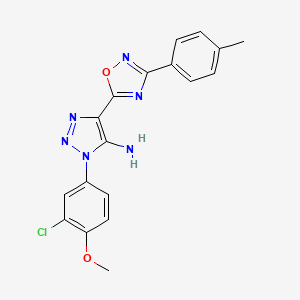
![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(2-fluorophenyl)methanone](/img/structure/B2971041.png)
![Tert-butyl 3-[oxan-4-ylmethyl(prop-2-enoyl)amino]azetidine-1-carboxylate](/img/structure/B2971043.png)

![Methyl 3-[(2-chloro-2-phenylacetyl)amino]-4-methyl-2-thiophenecarboxylate](/img/structure/B2971046.png)
![1'-((4-(trifluoromethoxy)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2971047.png)
